(R)-Phenprocoumon - 5999-27-9

(R)-Phenprocoumon

Catalog Number: EVT-1745164
CAS Number: 5999-27-9
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

The provided literature primarily focuses on the metabolic reactions of (R)-Phenprocoumon, particularly its interaction with the cytochrome P450 enzyme CYP2C9. [, ] These studies highlight the role of CYP2C9 in the biotransformation of (R)-Phenprocoumon, although the specific metabolic pathways and resulting metabolites are not extensively detailed in the provided excerpts.

Applications

The primary application of (R)-Phenprocoumon in scientific research lies in studying the enantioselective pharmacodynamics and pharmacokinetics of Phenprocoumon. [, ] Comparing the activity and metabolic fate of (R)- and (S)-enantiomers provides valuable insights into drug-protein interactions, enzyme specificity, and factors influencing drug clearance.

  • Investigating the influence of CYP2C9 polymorphisms on (R)-Phenprocoumon metabolism. Research indicates minimal impact of CYP2C9 variants on (R)-phenprocoumon clearance, unlike its (S)-enantiomer. []
  • Elucidating the relationship between stereoselective drug distribution and anticoagulant potency. Studies in rats revealed that the higher potency of (S)-Phenprocoumon compared to (R)-Phenprocoumon is not solely explained by pharmacokinetic differences. []
  • Developing and validating enantioselective analytical methods for quantifying (R)-Phenprocoumon in biological samples. These methods utilize techniques like LC/MS/MS to precisely measure and differentiate between the enantiomers for pharmacokinetic studies. []

(S)-Phenprocoumon

  • Compound Description: (S)-Phenprocoumon is the more potent enantiomer of the racemic drug phenprocoumon, a coumarin derivative used as an oral anticoagulant. [, , , , ] It exhibits a greater affinity for vitamin K epoxide reductase, the target enzyme involved in the coagulation cascade. [, ]
  • Relevance: (S)-Phenprocoumon is the stereoisomer of (R)-Phenprocoumon. Research shows (S)-Phenprocoumon exhibits significantly greater anticoagulant potency and different pharmacokinetic properties than (R)-Phenprocoumon. [, ]

Phenprocoumon

  • Compound Description: Phenprocoumon, a racemic mixture of (R)- and (S)-enantiomers, is a commonly used oral anticoagulant belonging to the coumarin class. [, , , , , ] It acts by inhibiting vitamin K epoxide reductase, ultimately reducing the synthesis of active clotting factors in the liver. [, ]
  • Relevance: Phenprocoumon is the racemic mixture of (R)-Phenprocoumon and (S)-Phenprocoumon. The enantiomers exhibit different pharmacological and pharmacokinetic properties. [, , ]

Warfarin

  • Compound Description: Warfarin is another widely used oral anticoagulant of the coumarin type, structurally similar to phenprocoumon. [, ] It also inhibits vitamin K epoxide reductase, thereby preventing blood clot formation. [] Warfarin is administered as a racemic mixture, and its S-enantiomer is more potent. [, ]
  • Relevance: Warfarin and (R)-Phenprocoumon are both coumarin derivatives that act as vitamin K antagonists, inhibiting the same enzymatic target involved in coagulation. [] They share structural similarities and exhibit comparable anticoagulant effects, though their potencies and metabolic pathways may differ. [, ]
  • Compound Description: Acenocoumarol is an oral anticoagulant, structurally similar to warfarin and phenprocoumon, also metabolized by the cytochrome P450 enzyme CYP2C9. [] It inhibits vitamin K epoxide reductase, thus reducing the production of active clotting factors. []
  • Relevance: Acenocoumarol, along with (R)-Phenprocoumon and warfarin, belongs to the coumarin class of anticoagulants, targeting vitamin K epoxide reductase. [] They share a similar mechanism of action and are metabolized by the same cytochrome P450 enzyme, making them relevant for comparative studies on drug interactions and metabolism. []

4'-Hydroxyphenprocoumon

  • Compound Description: 4'-Hydroxyphenprocoumon is a hydroxylated metabolite of phenprocoumon, formed through metabolic processes in the body. [] While not directly involved in anticoagulation, its presence serves as a marker for phenprocoumon metabolism.
  • Relevance: 4'-Hydroxyphenprocoumon is a metabolite of (R)-Phenprocoumon, and its levels are indicative of the drug's metabolic clearance. []

6-Hydroxyphenprocoumon

  • Compound Description: 6-Hydroxyphenprocoumon is a hydroxylated metabolite of phenprocoumon. [] Like 4'-hydroxyphenprocoumon, it is not directly involved in the drug's anticoagulant effect but provides insights into its metabolic fate.
  • Relevance: 6-Hydroxyphenprocoumon is a metabolite of (R)-Phenprocoumon, and its levels are indicative of the drug's metabolic clearance. []

7-Hydroxyphenprocoumon

  • Compound Description: 7-Hydroxyphenprocoumon is a hydroxylated metabolite of phenprocoumon. [] Its formation is influenced by genetic variations in the CYP2C9 enzyme, which can impact phenprocoumon's metabolism and dosage requirements.
  • Relevance: 7-Hydroxyphenprocoumon is a metabolite of (R)-Phenprocoumon, and its levels are indicative of the drug's metabolic clearance. []

Lornoxicam

  • Compound Description: Lornoxicam is a nonsteroidal anti-inflammatory drug (NSAID) known to interact with phenprocoumon. [, ] This interaction can alter phenprocoumon's pharmacokinetics, potentially impacting its anticoagulant effect. []
  • Relevance: Lornoxicam's interaction with (R)-Phenprocoumon highlights the potential for drug-drug interactions that can affect the anticoagulant's efficacy and safety. [, ]

Sulfaphenazole

  • Compound Description: Sulfaphenazole is a known inhibitor of the CYP2C9 enzyme, an enzyme involved in the metabolism of various drugs, including phenprocoumon. [] It is often used in research to investigate the metabolic pathways of CYP2C9 substrates.
  • Relevance: Sulfaphenazole's inhibitory effect on CYP2C9 is relevant for understanding the metabolic pathways of (R)-Phenprocoumon and potential drug interactions. []

(S)-4-Methoxyphenprocoumon

  • Compound Description: (S)-4-Methoxyphenprocoumon is a structural analog of phenprocoumon used to study the specific structural forms recognized by the CYP2C9 enzyme. [] Its fixed structure helps elucidate the binding interactions between coumarin derivatives and the enzyme's active site.
  • Relevance: (S)-4-Methoxyphenprocoumon helps to elucidate the structure-activity relationships of coumarin derivatives with CYP2C9 and provides insights into the metabolism of (R)-Phenprocoumon. []

(R)-4-Methoxyphenprocoumon

  • Compound Description: (R)-4-Methoxyphenprocoumon is the enantiomer of (S)-4-methoxyphenprocoumon and serves a similar purpose in studying CYP2C9 interactions. [] By comparing the binding affinities and metabolic profiles of these enantiomers, researchers can gain insights into the stereospecificity of CYP2C9-mediated metabolism.
  • Relevance: (R)-4-Methoxyphenprocoumon, in comparison to its enantiomer, provides insights into the stereospecificity of CYP2C9-mediated metabolism of (R)-Phenprocoumon. []

(S)-2-Methoxyphenprocoumon

  • Compound Description: (S)-2-Methoxyphenprocoumon is another structural analog of phenprocoumon, designed with a fixed methoxy group at a different position on the molecule. [] This variation allows researchers to investigate the impact of subtle structural changes on binding interactions with CYP2C9 and subsequent metabolism.
  • Relevance: (S)-2-Methoxyphenprocoumon helps to elucidate the structure-activity relationships of coumarin derivatives with CYP2C9 and provides insights into the metabolism of (R)-Phenprocoumon. []

(R)-2-Methoxyphenprocoumon

  • Compound Description: (R)-2-Methoxyphenprocoumon is the enantiomeric counterpart of (S)-2-methoxyphenprocoumon, providing a comparative tool to investigate the stereochemical preferences of CYP2C9. []
  • Relevance: (R)-2-Methoxyphenprocoumon, in comparison to its enantiomer, provides insights into the stereospecificity of CYP2C9-mediated metabolism of (R)-Phenprocoumon. []

(S)-4-Methoxywarfarin

  • Compound Description: (S)-4-Methoxywarfarin is a structural analog of warfarin, modified to study the structural features essential for CYP2C9 interaction. [] Its use in comparative studies with phenprocoumon analogs helps delineate the subtle differences in binding modes and metabolic susceptibilities between these closely related anticoagulants.
  • Relevance: (S)-4-Methoxywarfarin helps to elucidate the structure-activity relationships of coumarin derivatives with CYP2C9 and provides insights into the metabolism of (R)-Phenprocoumon in comparison to warfarin. []

(R)-4-Methoxywarfarin

  • Compound Description: (R)-4-Methoxywarfarin, the enantiomer of (S)-4-methoxywarfarin, serves as a comparative probe to dissect the stereochemical aspects of CYP2C9-mediated metabolism in the context of warfarin and, by extension, phenprocoumon. []
  • Relevance: (R)-4-Methoxywarfarin, in comparison to its enantiomer, provides insights into the stereospecificity of CYP2C9-mediated metabolism of (R)-Phenprocoumon. []

9(S)-Cyclocoumarol

  • Compound Description: 9(S)-Cyclocoumarol is a structural analog of coumarin anticoagulants, designed with a fixed ring system. [] It serves as a tool to probe the conformational requirements for CYP2C9 binding and helps to elucidate the active site's preferences for specific structural motifs.
  • Relevance: 9(S)-Cyclocoumarol helps to elucidate the structure-activity relationships of coumarin derivatives with CYP2C9 and provides insights into the metabolism of (R)-Phenprocoumon. []

9(R)-Cyclocoumarol

  • Compound Description: 9(R)-Cyclocoumarol is the enantiomer of 9(S)-cyclocoumarol, allowing researchers to investigate the impact of stereochemistry on CYP2C9 interactions and subsequent metabolic transformations. []
  • Relevance: 9(R)-Cyclocoumarol, in comparison to its enantiomer, provides insights into the stereospecificity of CYP2C9-mediated metabolism of (R)-Phenprocoumon. []

Azapropazone

  • Compound Description: Azapropazone is an anti-inflammatory drug that exhibits a high degree of plasma protein binding, similar to phenprocoumon. [] Studies have shown that diseases affecting plasma protein binding can significantly impact the free fraction of both azapropazone and phenprocoumon, potentially leading to altered drug efficacy and the risk of adverse effects. []
  • Relevance: Azapropazone serves as a reference compound to understand how plasma protein binding variations can affect the pharmacokinetics and pharmacodynamics of (R)-Phenprocoumon, particularly in patients with kidney or liver diseases. []

Flupirtine

  • Compound Description: Flupirtine is a centrally acting analgesic investigated for potential interactions with phenprocoumon. [] Studies have explored whether flupirtine administration affects phenprocoumon plasma concentrations, protein binding, or prothrombin time.
  • Relevance: Flupirtine is relevant in the context of potential drug-drug interactions with (R)-Phenprocoumon, as co-administration of these drugs could lead to altered anticoagulant effects. [] Understanding the lack of significant interaction between flupirtine and (R)-Phenprocoumon is crucial for ensuring patient safety and appropriate dosing regimens. []

Properties

CAS Number

5999-27-9

Product Name

(R)-Phenprocoumon

IUPAC Name

4-hydroxy-3-[(1R)-1-phenylpropyl]chromen-2-one

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1

InChI Key

DQDAYGNAKTZFIW-CYBMUJFWSA-N

SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Isomeric SMILES

CC[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.